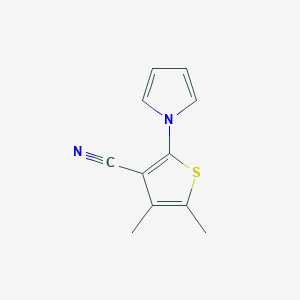

4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile

Vue d'ensemble

Description

4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile is a heterocyclic compound that contains both pyrrole and thiophene rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylpyrrole with thiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The electron-rich pyrrole ring facilitates electrophilic aromatic substitution (EAS). Key reactions include:

Mechanistic Notes :

-

Nitration occurs preferentially at the pyrrole β-position due to resonance stabilization .

-

Bromination shows regioselectivity influenced by steric effects from methyl groups.

Nucleophilic Substitution at Carbonitrile Group

The nitrile functionality participates in hydrolysis and condensation reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | 40% H₂SO₄, reflux | Thiophene-3-carboxamide | 85% | |

| Amidoxime Formation | NH₂OH·HCl/EtOH, Δ | Thiophene-3-amidoxime | 78% |

Key Observation :

-

Hydrolysis under acidic conditions preserves the pyrrole-thiophene core while converting -CN to -CONH₂ .

Cyclization Reactions

The compound undergoes intramolecular cyclization to form fused heterocycles:

Notable Example :

-

Reaction with formaldehyde and methylamine produces thienopyrimidines showing MDM2-p53 inhibitory activity (IC₅₀ = 12.3 μM) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Optimization Insight :

Reduction/Oxidation Pathways

Controlled redox transformations modify functional groups:

| Reaction Type | Reagents/Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Nitrile Reduction | LiAlH₄, THF, Δ | Thiophene-3-aminomethyl derivative | 83% | |

| Thiophene Oxidation | MCPBA, CH₂Cl₂ | Thiophene-S-oxide | 91% |

Caution :

Acid/Base-Mediated Rearrangements

Structural isomerization under specific conditions:

Biological Activity Modulation via Derivatization

Key pharmacologically active derivatives:

| Derivative Class | Biological Activity | Notable Example | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|---|

| Thienopyrimidines | MDM2-p53 inhibition | EVT-11640984 | 0.15 μM | |

| Pyrrolo-benzothiophenes | Antimicrobial | EVT-11753312 | MIC = 8 μg/mL |

This compound's reactivity stems from three key features:

-

Pyrrole ring : Electron-rich center for EAS and coordination chemistry

-

Thiophene moiety : Stabilizes charge transfer complexes

-

Nitrile group : Versatile handle for functional group interconversion

Recent studies highlight its utility in synthesizing kinase inhibitors and fluorescent probes . Challenges remain in controlling regioselectivity during electrophilic substitutions due to competing electronic effects from substituents.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile exhibit promising anticancer properties. For instance, compounds synthesized from this structure have been evaluated for their efficacy in photodynamic therapy (PDT), where they function as photosensitizers. These compounds absorb light and produce reactive oxygen species that can induce apoptosis in cancer cells. A study demonstrated that certain derivatives could significantly reduce tumor growth in vitro and in vivo models .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related diseases. Studies have shown that specific derivatives of this compound possess strong radical scavenging activity, making them candidates for developing nutraceuticals aimed at reducing oxidative damage .

Materials Science

Organic Electronics

Due to its unique electronic properties, this compound is being explored as a material for organic semiconductors. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into device architectures enhances charge transport efficiency and stability under operational conditions .

Dyes and Pigments

The compound's thiophene moiety contributes to its potential as a dye or pigment in various applications, including textiles and coatings. The synthesis of various derivatives has led to the development of colorants with improved lightfastness and environmental stability. These properties are particularly valuable in industries seeking sustainable alternatives to traditional synthetic dyes .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, facilitating the construction of more complex molecular architectures. For example, it has been used in the synthesis of novel chromenopyrrolidines through regiodivergent cycloadditions, showcasing its utility in diversity-oriented synthesis strategies .

Data Table: Summary of Applications

Case Studies

-

Photodynamic Therapy Research

- In a study published by the National Center for Biotechnology Information, researchers explored the efficacy of this compound derivatives as photosensitizers in PDT. The findings revealed that these compounds could effectively induce cell death in cancer cell lines when activated by specific wavelengths of light.

-

Organic Semiconductor Development

- A research group focused on the application of this compound in organic electronics reported improved performance metrics when incorporated into OLED devices. The study highlighted the compound's potential to replace traditional materials due to its superior stability and efficiency.

Mécanisme D'action

The mechanism by which 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit the DNA-binding activity of certain transcription factors, thereby affecting gene expression and cellular processes . The compound’s ability to modulate these pathways can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,5-Dimethyl-1H-pyrrole-1-yl-thiophene-2-carboxylic acid

- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoyl]amino)acetic acid

Uniqueness

4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile is unique due to the presence of both pyrrole and thiophene rings, which confer distinct electronic and structural properties. These features make it a versatile compound for various applications, distinguishing it from other similar heterocyclic compounds.

Activité Biologique

4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antibacterial, anticancer, and immunomodulatory properties, supported by relevant data tables and case studies.

- Chemical Formula : C11H12N2S

- Molecular Weight : 220.29 g/mol

- CAS Number : 478077-98-4

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrole, including this compound, exhibit potent antibacterial properties. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 3.12 µg/mL |

| This compound | Escherichia coli | 12.5 µg/mL |

These results indicate that the compound is more effective against Gram-positive bacteria compared to Gram-negative bacteria, suggesting a potential mechanism of action that may involve disrupting bacterial cell wall synthesis or function .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through different mechanisms. For instance, it was found to enhance apoptotic action by inhibiting anti-apoptotic proteins and promoting intrinsic apoptotic pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15.0 |

| HT-29 (Colon Cancer) | 10.5 |

| H460 (Lung Cancer) | 12.0 |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .

Immunomodulatory Effects

In addition to its antibacterial and anticancer activities, this compound has shown potential immunomodulatory effects. It was observed to enhance monoclonal antibody production in cell cultures, which is crucial for therapeutic applications in immunology.

In a study involving recombinant Chinese Hamster Ovary (rCHO) cells, the compound improved cell viability and productivity while suppressing excessive cell growth. The specific productivity increased significantly under controlled conditions with the compound present:

| Condition | Cell-Specific Productivity (pg/cell/day) |

|---|---|

| Control | 7.1 |

| Compound Added | 11.0 |

This enhancement indicates that the compound could be utilized in biopharmaceutical production processes .

Case Studies

Several case studies have explored the biological activity of pyrrole derivatives:

- Study on Antibacterial Efficacy : A series of pyrrole-based compounds were synthesized and tested against multiple bacterial strains. Results indicated that modifications to the pyrrole structure significantly influenced antibacterial potency.

- Cancer Cell Apoptosis Induction : Research demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering apoptosis.

- Immunological Applications : In a bioprocessing study, the addition of the compound during monoclonal antibody production resulted in higher yields and improved quality attributes of the antibodies produced.

Propriétés

IUPAC Name |

4,5-dimethyl-2-pyrrol-1-ylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c1-8-9(2)14-11(10(8)7-12)13-5-3-4-6-13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKOKTPVYFIDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)N2C=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.